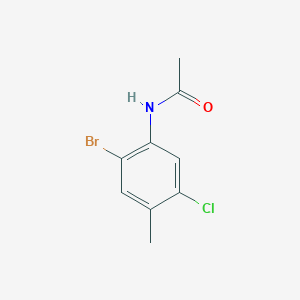

N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-bromo-5-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-5-3-7(10)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMHWSBYSKKYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450996 | |

| Record name | N-(2-Bromo-5-chloro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116010-06-1 | |

| Record name | N-(2-Bromo-5-chloro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(2-bromo-5-chloro-4-methylphenyl)acetamide chemical properties"

An In-Depth Technical Guide to the Chemical Properties and Applications of N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Introduction

This compound, also known as N-Acetyl 2-bromo-5-chloro-4-methylaniline, is a halogenated aromatic amide with significant potential in pharmaceutical research and organic synthesis.[1][2][3][4] Its multifunctionality, derived from the acetamide group and the substituted phenyl ring, makes it a valuable intermediate. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity insights, potential applications, and essential safety information for researchers and drug development professionals.

Chemical Identity and Core Properties

Accurate identification is paramount for the safe handling and effective application of any chemical compound. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 116010-06-1 | [1][4][5] |

| Molecular Formula | C₉H₉BrClNO | [1][4] |

| Molecular Weight | 262.53 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | N-Acetyl 2-bromo-5-chloro-4-methylaniline | [1][4] |

| Appearance | Solid (Form: Powder to crystal) | [4][6] |

| Purity | Typically >98% | [4] |

| SMILES | CC1=CC(=C(C=C1Cl)NC(=O)C)Br | [1] |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the acetylation of its corresponding aniline precursor, 2-bromo-5-chloro-4-methylaniline.[6] This reaction is a standard and robust method for forming amide bonds.

Causality Behind Experimental Choices:

The selection of an acetylating agent (acetic anhydride or acetyl chloride) is based on reactivity and handling considerations. Acetic anhydride is often preferred for its moderate reactivity and the fact that the byproduct, acetic acid, is less corrosive than the HCl generated from acetyl chloride. The use of a base like pyridine or triethylamine is crucial to neutralize the acidic byproduct, driving the reaction to completion. The solvent, typically a non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), is chosen for its ability to dissolve the reactants without participating in the reaction.

Detailed Step-by-Step Synthesis Protocol:

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-bromo-5-chloro-4-methylaniline (CAS: 102170-52-5) in anhydrous Dichloromethane (DCM).[7]

-

Base Addition: Cool the solution to 0°C using an ice bath. Add 1.2 equivalents of a suitable base, such as triethylamine or pyridine, dropwise while stirring.

-

Acetylation: Slowly add 1.1 equivalents of acetic anhydride to the cooled solution. The addition should be controlled to maintain the temperature below 5°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Purification: Wash the combined organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a pure solid.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is governed by its functional groups:

-

Amide Group: The amide linkage is relatively stable but can be hydrolyzed under strong acidic or basic conditions to yield the parent aniline and acetic acid. The nitrogen lone pair is delocalized into the carbonyl, making it less nucleophilic than the parent aniline.

-

Aromatic Ring: The phenyl ring is substituted with electron-withdrawing halogens (Br, Cl) and an electron-donating methyl group. The positions of these substituents dictate the regioselectivity of further electrophilic aromatic substitution reactions. The bromine atom, in particular, can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes the molecule a versatile building block in medicinal chemistry.[6]

Applications in Research and Drug Development

N-phenylacetamide derivatives are recognized for a wide range of pharmacological activities.[8] this compound is no exception and serves as a key intermediate and potential therapeutic agent.

-

Pharmaceutical Intermediate: Its primary application is as a building block in the synthesis of more complex molecules.[2][3] The presence of multiple functional groups allows for sequential, regioselective modifications.

-

Anticancer Research: Specifically, N-Acetyl 2-bromo-5-chloro-4-methylaniline has demonstrated the ability to inhibit the growth of tumor cells and induce apoptosis in vitro.[1] It is described as a water-soluble analog of cytotoxic drugs, suggesting its potential in oncology research.[1]

-

Medicinal Chemistry: The unique combination of halogen substituents can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it an interesting scaffold for developing new therapeutic agents.[2]

Structure-Application Relationship Diagram:

Caption: Relationship between structure and potential applications.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not detailed in the available literature, data from its precursor and structurally similar compounds provide a strong basis for safe handling protocols.

-

Hazard Identification: The precursor, 2-bromo-5-chloro-4-methylaniline, is classified as harmful if swallowed, inhaled, or in contact with skin.[7] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[7] It is prudent to assume the title compound carries similar hazards.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[9] Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9][10]

-

Handling: Avoid dust formation and inhalation.[9][11] Do not get in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

- 1. N-Acetyl 2-bromo-5-chloro-4-methylaniline | 116010-06-1 | REA01006 [biosynth.com]

- 2. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]

- 3. N-(2-Bromo-4-methylphenyl)-2-chloroacetamide [synhet.com]

- 4. N-Acetyl 2-bromo-5-chloro-4-methylaniline | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS 24106-05-6: N-(4-Bromo-2-methylphenyl)acetamide [cymitquimica.com]

- 7. 2-Bromo-5-chloro-4-methylaniline | C7H7BrClN | CID 3334656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. irejournals.com [irejournals.com]

- 9. fishersci.com [fishersci.com]

- 10. aaronchem.com [aaronchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Synthesis of N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Abstract

This technical guide provides an in-depth exploration of a robust and logical synthetic pathway for N-(2-bromo-5-chloro-4-methylphenyl)acetamide, a halogenated aromatic amide. Such compounds often serve as crucial intermediates and building blocks in the development of pharmaceuticals and agrochemicals, where the specific substitution pattern dictates biological activity.[1] This document moves beyond a simple recitation of steps, delving into the strategic rationale behind the chosen route, the causality of reaction conditions, and the critical validation checkpoints required to ensure scientific integrity. The proposed synthesis begins with the commercially available starting material, p-nitrotoluene, and proceeds through a sequence of regioselective halogenations, followed by nitro group reduction and final N-acetylation. Each stage is detailed with theoretical justification, step-by-step protocols, and characterization data, providing a comprehensive resource for researchers in organic and medicinal chemistry.

Part 1: Strategic Synthesis Design and Retrosynthetic Analysis

The synthesis of a polysubstituted aromatic compound like this compound requires careful planning to control the regiochemistry of the substitution reactions. The final structure consists of an acetamide group, a methyl group, and two different halogen atoms (bromine and chlorine) on a benzene ring.

A direct approach involving the functionalization of an aniline precursor is often complicated by the powerful activating and ortho-, para-directing nature of the amino group, which can lead to over-reaction and a mixture of isomers. A more controlled and reliable strategy involves installing the desired substitution pattern on a deactivated ring system first, followed by the generation of the amine and subsequent acylation.

Our retrosynthetic analysis identifies 2-bromo-5-chloro-4-methylaniline as the key immediate precursor.[1][2] The final N-acetylation is a straightforward and high-yielding transformation.[3] The core challenge lies in the efficient construction of the trisubstituted aniline. The chosen forward synthesis, therefore, begins with p-nitrotoluene, leveraging the meta-directing and deactivating nature of the nitro group to control the sequential introduction of the halogen atoms.

The overall synthetic pathway is outlined below:

Figure 1: Proposed four-step synthesis pathway for the target compound starting from p-nitrotoluene.

Part 2: Detailed Experimental Protocols and Mechanistic Rationale

This section provides detailed, step-by-step methodologies for each reaction in the proposed synthesis. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

Step 1: Regioselective Bromination of p-Nitrotoluene

Objective: To synthesize 2-bromo-4-methyl-1-nitrobenzene.

Causality and Expertise: The synthesis begins with the bromination of p-nitrotoluene. The methyl group is an activating, ortho-, para-director, while the nitro group is a strongly deactivating, meta-director. Electrophilic aromatic substitution is governed by the activating group. Therefore, the incoming electrophile (Br+) will be directed to the positions ortho to the methyl group. One ortho position is already substituted by the nitro group, so bromination occurs exclusively at the other ortho position (C2), yielding the desired product. A Lewis acid catalyst, such as iron(III) bromide, is used to polarize the Br-Br bond, generating the potent electrophile required to react with the moderately deactivated ring.

Experimental Protocol:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add p-nitrotoluene (1.0 eq) and a solvent such as dichloromethane or carbon tetrachloride.

-

Add iron(III) bromide (FeBr₃, ~0.05 eq) catalyst to the flask.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine (Br₂, 1.05 eq) in the same solvent via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by carefully pouring the mixture into a cold, saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Regioselective Chlorination of 2-Bromo-4-methyl-1-nitrobenzene

Objective: To synthesize 2-bromo-5-chloro-4-methyl-1-nitrobenzene.

Causality and Expertise: In this critical step, all three existing substituents collectively direct the incoming chlorine electrophile to the C5 position.

-

The nitro group (at C1) is a meta-director, directing to C3 and C5.

-

The bromo group (at C2) is a deactivating ortho-, para-director, directing to C3 (ortho, sterically hindered) and C5 (para).

-

The methyl group (at C4) is an activating ortho-, para-director, directing to C3 and C5. The C5 position is the only one that satisfies the directing influence of all three groups, leading to a highly regioselective chlorination.

Experimental Protocol:

-

In a flask protected from light and fitted with a gas inlet tube and an outlet to a scrubber, dissolve 2-bromo-4-methyl-1-nitrobenzene (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or CCl₄).

-

Add a catalytic amount of iron(III) chloride (FeCl₃, ~0.05 eq).

-

Bubble chlorine gas (Cl₂) slowly through the stirred solution. Monitor the reaction progress by GC or TLC. Alternatively, an N-halosuccinimide such as N-chlorosuccinimide (NCS) with an acid catalyst can be used as a safer chlorinating agent.

-

Upon completion, purge the system with nitrogen gas to remove excess chlorine.

-

If using a solvent, remove it under reduced pressure. If using acetic acid, carefully pour the reaction mixture over ice water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water to remove the acid catalyst, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol.

Step 3: Reduction of 2-Bromo-5-chloro-4-methyl-1-nitrobenzene

Objective: To synthesize the key intermediate, 2-bromo-5-chloro-4-methylaniline.

Causality and Expertise: The reduction of an aromatic nitro group to an amine is a fundamental transformation. While various methods exist (e.g., catalytic hydrogenation with H₂/Pd-C, Fe/HCl), reduction with tin(II) chloride (SnCl₂) in an acidic medium is particularly effective and chemoselective, leaving the aryl halides intact. The reaction proceeds via the transfer of electrons from Sn(II) to the nitro group under acidic conditions.

Experimental Protocol:

-

In a round-bottom flask, suspend 2-bromo-5-chloro-4-methyl-1-nitrobenzene (1.0 eq) in ethanol or concentrated hydrochloric acid.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq) portion-wise to the stirred suspension. The reaction is exothermic and may require cooling in a water bath to maintain a temperature of 60-70 °C.

-

After the addition, heat the mixture at reflux for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully basify the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is >10. This will precipitate tin salts.

-

Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude aniline.

-

The product can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.

Step 4: N-Acetylation of 2-Bromo-5-chloro-4-methylaniline

Objective: To synthesize the final product, this compound.

Causality and Expertise: This is a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of acetic anhydride. A mild base like pyridine can be used to catalyze the reaction and neutralize the acetic acid byproduct, or the reaction can be run in glacial acetic acid.[3] This reaction is typically fast, clean, and high-yielding.

Experimental Protocol:

-

Dissolve 2-bromo-5-chloro-4-methylaniline (1.0 eq) in glacial acetic acid or dichloromethane.

-

Add acetic anhydride (1.1-1.2 eq) dropwise to the solution. If using a neutral solvent, add a catalytic amount of pyridine.

-

Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into a beaker of cold water and stir vigorously. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove any remaining acid and then with a small amount of cold ethanol or hexane.

-

Dry the purified this compound product in a vacuum oven.

Part 3: Physicochemical Data and Characterization

Validation of the identity and purity of each intermediate and the final product is essential. The following table summarizes key physicochemical data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| 2-Bromo-5-chloro-4-methyl-1-nitrobenzene | C₇H₅BrClNO₂ | 250.48 | 1126367-34-7[4] | Yellow Solid |

| 2-Bromo-5-chloro-4-methylaniline | C₇H₇BrClN | 220.49 | 102170-52-5[2] | Off-white Solid |

| This compound | C₉H₉BrClNO | 262.53 | 116010-06-1[5] | White Solid |

Primary Characterization Methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, substitution pattern, and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of bromine- and chlorine-containing compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H and C=O stretches in the final amide, N-H stretches in the aniline, NO₂ stretches in the nitro intermediates).

-

Melting Point (MP): To assess the purity of the crystalline solid products.

Part 4: Workflow Visualization

To further clarify the practical execution of these protocols, the following diagram illustrates the key decision points and actions for the nitro group reduction and subsequent work-up.

Figure 2: Experimental workflow for the reduction of the nitro intermediate to the aniline precursor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Bromo-5-chloro-4-methylaniline | C7H7BrClN | CID 3334656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Acetyl 2-bromo-5-chloro-4-methylaniline | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to N-(2-bromo-5-chloro-4-methylphenyl)acetamide (CAS No. 116010-06-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-bromo-5-chloro-4-methylphenyl)acetamide, registered under CAS number 116010-06-1, is a halogenated aromatic amide of significant interest in the field of medicinal chemistry and pharmaceutical development. Its molecular structure, featuring a substituted phenyl ring with bromine, chlorine, and methyl groups, makes it a versatile synthetic intermediate for the preparation of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, analytical characterization methods, and its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation. While experimental data for some properties are not widely published, a summary of available and predicted data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 116010-06-1 | BLDpharm[1] |

| Molecular Formula | C₉H₉BrClNO | BLDpharm[1] |

| Molecular Weight | 262.53 g/mol | BLDpharm[1] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water (predicted), soluble in organic solvents like methanol, ethanol, and dichloromethane (predicted). | General knowledge |

| SMILES | CC1=C(Cl)C=C(NC(=O)C)C(Br)=C1 | BLDpharm[1] |

Synthesis Protocol

The primary route for the synthesis of this compound is through the acetylation of its corresponding aniline precursor, 2-bromo-5-chloro-4-methylaniline. This reaction is a standard nucleophilic acyl substitution.

Precursor Synthesis: 2-bromo-5-chloro-4-methylaniline

The starting material, 2-bromo-5-chloro-4-methylaniline, is a key intermediate itself, utilized in the production of various organic materials, including dyes, pigments, and pharmaceuticals.[2]

Acetylation of 2-bromo-5-chloro-4-methylaniline

The following is a generalized, yet detailed, protocol for the acetylation reaction.

Diagram 1: Synthesis of this compound

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-bromo-5-chloro-4-methylaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane (DCM).

-

Reagent Addition: Slowly add the acetylating agent, either acetic anhydride (1.1-1.5 equivalents) or acetyl chloride (1.1-1.5 equivalents), to the solution. The reaction can be exothermic, so controlled addition and cooling (e.g., using an ice bath) may be necessary.

-

Base (Optional but Recommended): If using acetyl chloride, a base such as pyridine or triethylamine (1.1-1.5 equivalents) should be added to neutralize the HCl byproduct. When using acetic anhydride, a catalytic amount of a strong acid (e.g., sulfuric acid) or a base like sodium acetate can be used to facilitate the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up:

-

If the reaction is performed in an inert solvent, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

-

If glacial acetic acid is used as the solvent, the reaction mixture can be poured into ice-cold water to precipitate the product.

-

-

Isolation and Purification:

-

Collect the crude product by filtration.

-

Wash the collected solid with cold water to remove any water-soluble impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Analytical Characterization

Diagram 2: Analytical Workflow for Compound Characterization

Caption: A typical workflow for the analytical characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acetyl protons. The aromatic protons will likely appear as singlets or doublets in the downfield region (around 7-8 ppm). The methyl group on the phenyl ring will be a singlet around 2.3-2.5 ppm, and the acetyl methyl group will be a singlet around 2.0-2.2 ppm. The NH proton of the amide will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methyl carbons, and the carbonyl carbon of the amide group. The carbonyl carbon is expected to resonate around 168-172 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A sharp peak around 3300-3250 cm⁻¹.

-

C=O stretch (Amide I): A strong absorption band around 1680-1640 cm⁻¹.

-

N-H bend (Amide II): A band around 1550-1510 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Peaks in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

-

C-Br and C-Cl stretches: These will appear in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 262.53 g/mol . Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple halogen atoms provides sites for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new functional groups and build molecular complexity.

While specific APIs derived directly from this compound are not widely documented in the public domain, its structural motifs are found in various classes of biologically active compounds. The substituted anilide framework is a common feature in many pharmaceutical agents. Therefore, this compound is a key intermediate for the synthesis of novel compounds for screening in drug discovery programs.

Conclusion

This compound (CAS No. 116010-06-1) is a synthetically important molecule with the potential for broad applications in the development of new chemical entities for the pharmaceutical industry. This guide has provided a foundational understanding of its properties, a detailed synthesis protocol, and a framework for its analytical characterization. As research in medicinal chemistry continues to evolve, the utility of such versatile building blocks will undoubtedly expand, paving the way for the discovery of novel therapeutics.

References

A Senior Application Scientist's Guide to the Structure Elucidation of N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Abstract

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous determination of a molecule's structure is a non-negotiable prerequisite for advancing any compound.[1] An error in structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays. This guide provides an in-depth, experience-driven walkthrough for the complete structure elucidation of N-(2-bromo-5-chloro-4-methylphenyl)acetamide, a substituted acetanilide of interest as a potential synthetic intermediate. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind each experimental choice is explained, creating a self-validating workflow that ensures the highest confidence in the final structural assignment.

Introduction: The Imperative for Unambiguous Structure

The Integrated Elucidation Workflow

A robust structure elucidation protocol does not rely on a single technique but rather on a logical sequence of experiments where the results of one inform the next. Our field-proven workflow is designed for efficiency and certainty.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Establishing the Foundation

Expertise & Experience: The first and most fundamental question for any unknown compound is "What is its molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. Unlike nominal mass measurements, HRMS provides mass accuracy to within a few parts per million (ppm), severely constraining the possible elemental compositions.[2]

Experimental Protocol: HRMS (ESI-QTOF)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in HPLC-grade methanol.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-QTOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.[2]

-

Acquisition Mode: Acquire data in positive ion mode. The amide nitrogen is a site of potential protonation, leading to a strong [M+H]⁺ ion.

-

Data Analysis: Use the instrument's software to calculate the molecular formula for the observed m/z of the [M+H]⁺ ion, specifying C, H, N, O, Br, and Cl as possible elements.

Expected Results & Interpretation

The molecular formula for this compound is C₉H₉BrClNO. The expected monoisotopic mass is 260.9560 Da. The HRMS spectrum should show a prominent cluster of peaks for the [M+H]⁺ ion around m/z 261.9638. The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a unique isotopic signature, providing immediate, high-confidence confirmation of the presence of these halogens.

Trustworthiness: The combination of high mass accuracy and the distinctive Br/Cl isotopic pattern provides a self-validating system for confirming the elemental composition before any further experiments are conducted.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: Before diving into the complexities of NMR, a quick IR spectrum provides invaluable confirmation of key functional groups.[3] For this molecule, we are specifically looking for evidence of the secondary amide group.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Expected Results & Interpretation

The IR spectrum will serve as a fingerprint for the molecule's key bonds. The most diagnostic peaks for the secondary amide functionality are:

-

N-H Stretch: A single, relatively sharp peak around 3300 cm⁻¹.[4] The presence of a single peak (not a doublet) distinguishes it as a secondary amide, not a primary one.[4]

-

C=O Stretch (Amide I Band): A strong, sharp absorption between 1680-1630 cm⁻¹.[4][5] Conjugation with the aromatic ring places it in this characteristic region.

-

N-H Bend (Amide II Band): An intense peak adjacent to the C=O stretch, typically around 1550-1510 cm⁻¹.[6]

The presence of all three peaks provides high confidence in the amide functional group's existence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the cornerstone of structure elucidation, providing a detailed map of the carbon and proton framework.[7] We will employ a suite of 1D and 2D experiments to unambiguously connect every atom in the molecule.

Experimental Protocol: NMR Sample Preparation & Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).[8] CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, easily identifiable solvent peak at ~7.26 ppm.

-

Filtration: Filter the solution through a pipette with a small glass wool plug into a clean, dry 5mm NMR tube to remove any particulate matter, which can degrade spectral quality.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire the following spectra: ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC.

¹H NMR: Proton Inventory and Connectivity

Expected Results & Interpretation: The ¹H NMR spectrum reveals the chemical environment, number, and neighboring protons for each unique proton in the molecule.

-

Aromatic Region (δ 7.0-8.5 ppm): We expect two signals in this region, corresponding to the two protons on the phenyl ring. Since they are not adjacent, they will appear as singlets. The proton between the bromo and acetamido groups will likely be further downfield due to the deshielding effects of these substituents.

-

Amide N-H (δ 7.5-8.5 ppm): A broad singlet corresponding to the amide proton. Its chemical shift can be variable and concentration-dependent.

-

Methyl Protons (δ ~2.4 ppm): A sharp singlet integrating to 3 protons, characteristic of an aromatic methyl group.

-

Acetyl Protons (δ ~2.2 ppm): A sharp singlet integrating to 3 protons for the methyl group of the acetamide moiety.

¹³C NMR & DEPT-135: The Carbon Skeleton

Expected Results & Interpretation: The ¹³C NMR spectrum identifies all unique carbon environments, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

-

Carbonyl Carbon (C=O): δ ~168 ppm (quaternary, absent in DEPT-135).

-

Aromatic Carbons: Six distinct signals are expected between δ 110-140 ppm.

-

Two signals will be for CH carbons (positive in DEPT-135).

-

Four signals will be for quaternary carbons (C-Br, C-Cl, C-CH₃, C-NH), which will be absent in the DEPT-135 spectrum.

-

-

Methyl Carbons: Two signals in the aliphatic region (δ ~20-25 ppm), both appearing as positive peaks in the DEPT-135 spectrum.

2D NMR: Piecing the Puzzle Together

While 1D NMR provides the pieces, 2D NMR provides the instructions for how they connect.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically through 2-3 bonds).[9] For this specific molecule, COSY is less critical as all proton signals are expected to be singlets with no proton-proton coupling, but it is a mandatory check to confirm this hypothesis.

HSQC (Heteronuclear Single Quantum Coherence): This is the crucial first step in connecting the proton and carbon skeletons. It shows direct, one-bond correlations between protons and the carbons they are attached to.[10][11]

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for de novo structure elucidation. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[12][13] These long-range correlations are what allow us to definitively place the substituents on the aromatic ring.

Caption: Key HMBC correlations confirming the molecular structure.

Data Synthesis: A Self-Validating System

The true power of this approach lies in synthesizing the data from all experiments.

| Experiment | Data Point | Interpretation | Cross-Validation |

| HRMS | C₉H₉BrClNO | Confirms elemental formula | Consistent with all NMR & IR data |

| IR | 3300, 1660, 1540 cm⁻¹ | Confirms secondary amide | N-H and C=O seen in NMR |

| ¹H NMR | Singlet at ~2.4 ppm (3H) | Aromatic methyl group | HSQC correlates to a CH₃ carbon; HMBC correlates to aromatic carbons C3, C4, C5 |

| ¹H NMR | Singlet at ~2.2 ppm (3H) | Acetyl methyl group | HSQC correlates to a CH₃ carbon; HMBC correlates to the carbonyl carbon |

| HSQC | Correlation between δH ~7.8 and δC ~120 | Direct H-C bond on ring | Confirms which proton is attached to which carbon |

| HMBC | Correlation from Aryl-CH₃ protons to C4 and C5 | Proves methyl is at C4, adjacent to C5 (with Cl) and C3 (with a proton) | This single set of correlations locks the relative positions of the methyl, chloro, and one aromatic proton. |

| HMBC | Correlation from NH proton to C1 | Proves the amide is attached to C1 | Combined with other HMBC data, this confirms the final arrangement. |

The Gold Standard: Single Crystal X-ray Crystallography

Authoritative Grounding: While the suite of spectroscopic techniques described provides exceptionally high confidence, single-crystal X-ray crystallography remains the only method that provides a direct, unambiguous, three-dimensional picture of the atomic arrangement in the solid state.[14][15][16] If a publication-quality structure or absolute confirmation for regulatory purposes is required, this is the definitive experiment.

Experimental Protocol

-

Crystallization: Grow a single, high-quality crystal of the compound (typically 0.1-0.5 mm) by slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate). This can be the most challenging step.[17]

-

Data Collection: Mount the crystal on a diffractometer and collect diffraction data.

-

Structure Solution & Refinement: Process the data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the absolute configuration.[14]

Conclusion

The structure elucidation of this compound is a systematic process of inquiry, not a simple application of a single technique. By strategically integrating HRMS, FTIR, and a full suite of 1D and 2D NMR experiments, we create a self-validating workflow. Each piece of data corroborates the others, building an unshakeable foundation of evidence that converges on a single, correct structure. This rigorous, multi-technique approach ensures the scientific integrity required for modern chemical research and drug development, providing absolute confidence in the molecular identity before proceeding with further studies.

References

- 1. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jchps.com [jchps.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. rigaku.com [rigaku.com]

- 15. excillum.com [excillum.com]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

"Literature review on N-(2-bromo-5-chloro-4-methylphenyl)acetamide derivatives"

An In-Depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of N-(2-bromo-5-chloro-4-methylphenyl)acetamide Derivatives

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Halogenated Acetamide Scaffold

In the landscape of medicinal chemistry, the N-phenylacetamide core is a privileged scaffold, forming the structural basis for a multitude of pharmacologically active agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-cancer properties.[1] The strategic introduction of halogen atoms and alkyl groups onto the phenyl ring can significantly modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its binding affinity to biological targets and overall therapeutic efficacy.

This guide focuses on a specific, highly substituted scaffold: This compound . The presence of three distinct substituents on the phenyl ring—a bromine atom, a chlorine atom, and a methyl group—offers a unique electronic and steric environment. This document serves as a comprehensive literature review and technical guide for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways for creating derivatives from this core structure, the analytical techniques for their characterization, and a detailed exploration of their documented biological activities, with a particular focus on their potential as antimicrobial and anticancer agents. The causality behind experimental choices and the structure-activity relationships (SAR) that emerge from these studies will be a central theme.

Part 1: Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically follows a logical and versatile pathway, beginning with the formation of a reactive intermediate that can be further modified. The most common approach involves creating an N-aryl-α-haloacetamide, which serves as a key building block for introducing diverse functionalities through nucleophilic substitution.

Core Synthesis: The N-Aryl-α-haloacetamide Intermediate

The foundational step is the acylation of a substituted aniline with a haloacetyl halide. For instance, reacting a substituted aniline with bromoacetyl bromide or chloroacetyl chloride in the presence of a mild base (to neutralize the resulting hydrohalic acid) and an appropriate solvent is a standard and efficient method.[1][2][3] This reaction creates a reactive C-X (where X is Cl or Br) bond on the carbon alpha to the amide carbonyl, which is primed for subsequent derivatization.

References

A Technical Guide to the Biological Activities of Substituted Acetamides

Abstract

The acetamide functional group, CH₃CONH₂, represents a fundamental and remarkably versatile scaffold in medicinal chemistry.[1] Its ability to form stable amide bonds, participate in hydrogen bonding, and accept a wide range of substituents makes it a privileged structure in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted acetamides, moving beyond a simple catalog of effects to explain the underlying structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. We will delve into key therapeutic areas where acetamide derivatives have shown significant promise, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer applications, offering researchers and drug development professionals a comprehensive overview of this important chemical class.

The Acetamide Scaffold: A Cornerstone of Medicinal Chemistry

The utility of the acetamide core lies in its unique physicochemical properties. The amide linkage is planar and resistant to hydrolysis, providing metabolic stability. The carbonyl oxygen and the N-H group are excellent hydrogen bond acceptors and donors, respectively, facilitating strong and specific interactions with biological targets like enzyme active sites and protein receptors.

Crucially, the two key points for substitution—the acetyl methyl group (R¹) and the amide nitrogen (R²)—allow for extensive chemical modification.

R¹-CO-NH-R²

By strategically varying the R¹ and R² groups, medicinal chemists can fine-tune a molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). For instance, introducing aromatic rings can facilitate π-π stacking interactions, while incorporating heterocyclic moieties can modulate solubility and target engagement.[2] This adaptability is why acetamide derivatives are found in a vast array of clinically used drugs and advanced therapeutic candidates.

Key Biological Activities and Mechanisms

Substituted acetamides demonstrate a wide spectrum of pharmacological effects. This section will explore the most significant of these, supported by experimental data and mechanistic insights.

Anticonvulsant Activity

A significant number of N-substituted acetamide derivatives have been identified as potent anticonvulsant agents.[3][4] A leading hypothesis for their efficacy relates to the modulation of voltage-gated sodium channels, a key mechanism for many established antiepileptic drugs (AEDs).

Mechanism of Action: These compounds are thought to bind to the inactive state of voltage-gated sodium channels, prolonging their refractory period. This action reduces the ability of neurons to fire high-frequency action potentials, which is a hallmark of seizure activity.

Structure-Activity Relationship (SAR):

-

N-Substitution (R²): An N-benzyl group is often a key feature for high potency.[3][5]

-

Chirality: Stereochemistry plays a critical role. For example, in N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide), the (R)-stereoisomer is responsible for the principal anticonvulsant activity.[3][5]

-

Substituents on the Acetyl Group (R¹): Small, heteroatom-containing moieties at the C2 or C3 position of a propionamide backbone can significantly enhance activity.[3]

Case Study: (R)-Lacosamide The clinical antiepileptic agent (R)-Lacosamide exemplifies the success of this scaffold. SAR studies have extensively explored modifications to its N-benzyl group, revealing that non-bulky 4'-substituents on the phenyl ring can lead to activities comparable to or exceeding the parent compound and traditional AEDs like phenytoin.[5]

| Compound | Substitution | MES ED₅₀ (mg/kg, rat, p.o.) | Protective Index (PI) |

| (R)-Lacosamide | Unsubstituted Benzyl | 3.9 | >130 |

| Phenytoin | - | 23 | - |

| (R)-18 | N-benzyl-2-acetamido-3-methoxypropionamide | 3.9 | >130 |

| (R)-19 | N-benzyl-2-acetamido-3-ethoxypropionamide | 19 | - |

| (Data synthesized from multiple sources for illustrative purposes)[3] |

Anti-Inflammatory Activity

Many acetamide derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[6] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6]

Mechanism of Action: Selective inhibition of COX-2 is a major goal in anti-inflammatory drug design, as it mediates the inflammatory response while sparing the gastroprotective functions of the constitutively expressed COX-1. The acetamide scaffold has been successfully incorporated into selective COX-2 inhibitors.[6][7][8] The nitrogen of the acetamide group can form crucial hydrogen bonds with key amino acid residues like Ser-353 and Trp-387 within the COX-2 active site.[8]

SAR Insights:

-

Heterocyclic rings (e.g., thiazole, pyrazole, triazole) attached to the acetamide core are common features in potent COX-2 inhibitors.[8]

-

The nature and size of substituents on these rings can dictate the selectivity and potency of the inhibition.[8]

Antimicrobial and Antifungal Activity

The acetamide scaffold is a promising platform for the development of new antimicrobial agents to combat the rise of drug-resistant pathogens.[9] Derivatives incorporating moieties like benzimidazole, benzothiazole, and various heterocyclic systems have demonstrated significant activity against a range of bacteria and fungi.[10][11]

Potential Mechanisms of Action:

-

Enzyme Inhibition: Some derivatives act as inhibitors of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), disrupting critical metabolic pathways.[12]

-

Membrane Disruption: Certain acetamides, like 2-chloro-N-phenylacetamide, are believed to interact with ergosterol in the fungal cell membrane, leading to increased permeability and cell death.[13] This is a mechanism distinct from azole antifungals.

-

Biofilm Inhibition: Beyond killing planktonic cells, some acetamide derivatives have shown the ability to prevent the formation of and disrupt established bacterial biofilms, which are notoriously difficult to eradicate.[11][14]

Illustrative Data: Minimum Inhibitory Concentration (MIC)

| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |

| Benzimidazole-based acetamides | Pseudomonas aeruginosa | 125 | [10] |

| Benzimidazole-based acetamides | Candida krusei | 125 | [10] |

| 2-chloro-N-phenylacetamide | Aspergillus niger | 32-256 | [13] |

| 2-chloro-N-phenylacetamide | Candida albicans | 128-256 | [14] |

Anticancer Activity

The acetamido group serves as a critical linker and pharmacophore in a multitude of anticancer agents.[2] Its strategic placement within a molecule can enhance stability, selectivity, and interaction with various cancer-related targets.[2]

Mechanisms and Targets:

-

Kinase Inhibition: Many acetamide derivatives are designed to target protein kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation.

-

Tubulin Polymerization Inhibition: Some compounds interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.

-

Apoptosis Induction: Several novel acetamide derivatives have been shown to induce programmed cell death in cancer cell lines, such as colon (HT-29) and breast (MCF-7) carcinomas, by causing DNA fragmentation.[15]

-

Enzyme Inhibition: Targeting enzymes like dihydrofolate reductase (DHFR) is another strategy employed by acetamide-based anticancer agents.[12]

Compounds containing halogen substitutions on aromatic rings have shown particularly promising anticancer and anti-inflammatory activity.[16]

Experimental Design: From Synthesis to Biological Validation

A robust and logical workflow is essential for the discovery and validation of novel, biologically active substituted acetamides. This section outlines key experimental protocols.

General Synthesis of N-Substituted Acetamides

A common and versatile method for synthesizing N-substituted acetamides involves the coupling of a carboxylic acid with an amine.

Caption: General workflow for amide bond formation.

Protocol: Synthesis using Carbonyldiimidazole (CDI)

-

Activation: Dissolve the substituted acetic acid derivative (1 eq) in a suitable dry solvent (e.g., dichloromethane, DCM).

-

Add N,N'-carbonyldiimidazole (CDI) (1.1-1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Stir the mixture for 20-30 minutes at room temperature to form the active acylimidazolide intermediate.

-

Coupling: Add the desired primary or secondary amine (1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 5-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a dilute acid (e.g., 1N HCl). Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[17]

-

Characterization: Confirm the structure of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[10][17]

In Vitro Anticancer Activity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized acetamide compounds in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).[15]

Biological Screening Workflow

A logical, multi-stage screening cascade is crucial for efficiently identifying promising lead compounds from a library of synthesized derivatives.

Caption: A typical drug discovery screening cascade.

Future Perspectives

The substituted acetamide scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Hybrid Molecules: Designing hybrid drugs that combine the acetamide core with other known pharmacophores to achieve multi-target activity, potentially overcoming drug resistance.[6][8]

-

Prodrug Strategies: Utilizing the acetamide linkage in prodrug design to improve the pharmacokinetic properties and target-specific delivery of active pharmaceutical ingredients.[6][7][8]

-

Computational Chemistry: Employing molecular docking and dynamic simulations to rationally design novel derivatives with enhanced binding affinity and selectivity for specific biological targets.[18][19]

The versatility and proven track record of substituted acetamides ensure their continued importance in the ongoing quest for safer and more effective medicines.

References

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on the role of acetamido as a linker for the design and discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. archivepp.com [archivepp.com]

- 7. archivepp.com [archivepp.com]

- 8. galaxypub.co [galaxypub.co]

- 9. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. scielo.br [scielo.br]

- 15. Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Comprehensive Guide to the Physicochemical Characterization of N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound, N-(2-bromo-5-chloro-4-methylphenyl)acetamide. As a potential pharmaceutical intermediate or active pharmaceutical ingredient (API), a thorough understanding of its properties is critical for drug development, formulation, and quality control. Due to the limited availability of public data on this specific molecule, this document synthesizes established analytical principles and field-proven insights to propose a robust, self-validating characterization workflow. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for a full suite of analytical investigations.

Introduction: The Rationale for Comprehensive Characterization

This compound belongs to the N-phenylacetamide class of compounds, a versatile scaffold known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The specific halogen and methyl substitution pattern on the phenyl ring is expected to significantly influence its physicochemical properties, such as solubility, stability, and crystal packing, which in turn dictate its behavior in biological systems and pharmaceutical formulations.

A meticulous characterization is not merely a data collection exercise; it is a foundational requirement for:

-

Ensuring Identity and Purity: Unambiguously confirming the chemical structure and quantifying any impurities or related substances.

-

Informing Downstream Processes: Guiding decisions in process chemistry, formulation development, and dosage form design.

-

Regulatory Compliance: Providing the necessary data for inclusion in regulatory filings and establishing a comprehensive Certificate of Analysis (CoA).

This guide outlines a logical progression of analyses, from fundamental properties to detailed structural and thermal characterization.

Fundamental Physicochemical Properties

The initial phase of characterization focuses on the intrinsic properties of the molecule.

Molecular Structure and Identity

The first step is to confirm the chemical identity. The structure of this compound is presented below, along with its key identifiers.

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₉BrClNO

-

CAS Number: 116010-06-1[3]

Table 1: Calculated Molecular Properties

| Property | Value |

| Molecular Weight | 262.53 g/mol |

| Exact Mass | 260.9583 g/mol |

| Elemental Composition | C: 41.18%, H: 3.46%, Br: 30.41%, Cl: 13.50%, N: 5.33%, O: 6.09% |

Physical Appearance and Solubility

A qualitative description of the substance's physical state is a basic but essential parameter. It is expected to be a solid at room temperature. Solubility is a critical determinant of bioavailability and formulation feasibility. A systematic solubility assessment should be performed.

Experimental Protocol: Equilibrium Solubility Determination

-

Solvent Selection: A panel of pharmaceutically relevant solvents should be chosen, including water, buffered solutions (pH 2, 7.4, 9), ethanol, methanol, acetone, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully extract a known volume of the supernatant, dilute appropriately, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.[4]

-

Causality: Performing this at different pH values is crucial as the amide group can undergo hydrolysis under acidic or basic conditions, and understanding its pKa (predicted to be weakly acidic for the N-H proton) is key to predicting its behavior in the gastrointestinal tract.[5]

Chromatographic Purity and Stability

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of pharmaceutical compounds.[6][7] Developing a robust, stability-indicating HPLC method is a primary objective.

HPLC Method Development Workflow

The goal is to develop a method that can separate the main compound from potential impurities, including starting materials, by-products, and degradation products.[8]

Diagram 1: HPLC Method Development Workflow

Caption: A systematic workflow for developing a robust HPLC method.

Proposed Starting HPLC Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm). The non-polar nature of the analyte makes reverse-phase chromatography the logical choice.[8]

-

Mobile Phase A: 0.1% Formic Acid in Water (acidic mobile phase often provides sharper peaks for amides).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Elution: Gradient elution, starting from 30% B to 95% B over 20 minutes, to ensure elution of any more non-polar impurities.[9]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a wavelength determined by a UV scan (likely around 254 nm).

-

Injection Volume: 10 µL.

This method serves as a starting point and must be optimized to achieve adequate resolution between the main peak and any impurities.[6]

Structural Elucidation via Spectroscopy

Spectroscopic techniques provide definitive evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework of the molecule.

-

Expected ¹H NMR Signals:

-

A singlet for the methyl group on the phenyl ring (~2.3 ppm).

-

A singlet for the acetamide methyl group (~2.2 ppm).

-

Two singlets (or closely coupled doublets) for the two aromatic protons.

-

A broad singlet for the amide N-H proton (can be D₂O exchangeable).

-

-

Expected ¹³C NMR Signals:

-

Signals for the two methyl carbons.

-

Signals for the aromatic carbons, with chemical shifts influenced by the bromo, chloro, and methyl substituents.

-

A signal for the amide carbonyl carbon (~168-172 ppm).

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for amides as it helps in observing the N-H proton.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Interpretation: Assign all proton and carbon signals. The correlation spectra are crucial for unambiguously linking protons to their attached carbons and confirming the substitution pattern on the aromatic ring.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3100 (broad) |

| C-H Stretch (Aromatic) | > 3000 |

| C-H Stretch (Aliphatic) | < 3000 |

| C=O Stretch (Amide I) | ~1670 |

| N-H Bend (Amide II) | ~1550 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

Experimental Protocol: FTIR Analysis

-

Method: Attenuated Total Reflectance (ATR) is a modern, simple method requiring minimal sample preparation.

-

Procedure: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, further confirming the structure.

-

Expected Observation: A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This unique pattern is a powerful diagnostic tool for confirming the presence and number of these halogens.

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

Thermal and Solid-State Characterization

Thermal analysis techniques are vital for understanding the solid-state properties, stability, and polymorphism of the compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting, crystallization, and glass transitions.[12][13]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A typical range would be from 25°C to a temperature above the melting point (e.g., 250°C).[14]

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting point (Tₘ) and the enthalpy of fusion (ΔHfus). The sharpness of the melting peak provides an indication of purity.[15]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[16]

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere to a high temperature (e.g., 600°C).[17]

-

Data Analysis: The TGA curve will show the temperature at which weight loss begins, indicating the onset of thermal decomposition. This is a critical parameter for determining handling and storage conditions.

Diagram 2: Overall Characterization Workflow

Caption: Proposed workflow for the complete physicochemical analysis.

Conclusion

The comprehensive physicochemical characterization of this compound is an indispensable step in its development as a potential pharmaceutical agent. The workflow and protocols detailed in this guide provide a robust framework for establishing its identity, purity, stability, and solid-state properties. By following this systematic approach, researchers can generate a high-quality, self-validating data package that will support all subsequent stages of drug development and ensure regulatory compliance.

References

- 1. benchchem.com [benchchem.com]

- 2. irejournals.com [irejournals.com]

- 3. 827-66-7|N-(2-Bromo-5-chlorophenyl)acetamide|BLD Pharm [bldpharm.com]

- 4. asianjpr.com [asianjpr.com]

- 5. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onyxipca.com [onyxipca.com]

- 7. pharmasalmanac.com [pharmasalmanac.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. pharmtech.com [pharmtech.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. rroij.com [rroij.com]

- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

The Alchemist's Handshake: An In-depth Technical Guide to the Mechanism of Action of Bromo-chloro-methylphenyl Acetamides

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide dissects the molecular intricacies of bromo-chloro-methylphenyl acetamides, a class of compounds characterized by a reactive haloacetamide "warhead" attached to a substituted phenyl ring. We move beyond a superficial overview to provide a deep, mechanistic understanding grounded in the principles of covalent inhibition and structure-activity relationships. This document is designed to be a living resource, fostering a foundational understanding for researchers aiming to exploit the therapeutic potential of these intriguing molecules.

The Core Principle: Covalent Alkylation as the Mechanistic Heartbeat

The central theme governing the bioactivity of bromo-chloro-methylphenyl acetamides is their function as alkylating agents . The electron-withdrawing nature of the carbonyl group and the adjacent halogen atom (bromine or chlorine) renders the α-carbon electrophilic. This electrophilicity is the driving force behind their primary mechanism of action: the formation of a stable, covalent bond with nucleophilic residues on biological macromolecules, most notably the thiol group of cysteine residues within proteins.[1] This irreversible "alchemist's handshake" leads to a loss of protein function, triggering a cascade of downstream cellular events.

The general reaction can be depicted as follows:

Caption: General mechanism of covalent modification of a target protein by a bromo-chloro-methylphenyl acetamide.

While cysteine is a primary target, the potential for interaction with other nucleophilic amino acid side chains, such as the imidazole ring of histidine, should not be disregarded, particularly in specific enzyme active sites.

A Tale of Two Contexts: Herbicidal vs. Therapeutic Mechanisms

The specific biological outcome of this covalent modification is dictated by the cellular context and the specific protein targets with which these compounds interact. The substitution pattern on the phenyl ring plays a crucial role in determining this target specificity through modulation of physicochemical properties like lipophilicity and steric hindrance.

The Herbicidal Legacy: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The herbicidal activity of the broader class of chloroacetamides provides a well-established blueprint for the potential mechanism of bromo-chloro-methylphenyl acetamides in plant systems. The primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2] VLCFAs are essential components of various cellular structures, including the plasma membrane and cuticular waxes.

The key molecular target is VLCFA synthase , a condensing enzyme within the VLCFA elongase complex located in the endoplasmic reticulum.[2] This enzyme possesses a conserved, reactive cysteine residue in its active site. Chloroacetamides are proposed to form a covalent bond with this cysteine, leading to irreversible inhibition of the enzyme.[2] This disruption of VLCFA synthesis results in a cessation of cell division and expansion, ultimately leading to the death of susceptible plant seedlings.[2]

Caption: Proposed herbicidal mechanism of action via inhibition of VLCFA synthase.

Therapeutic Potential: Antifungal and Cytotoxic Activities

Beyond herbicidal applications, derivatives of bromo-chloro-methylphenyl acetamides have shown promise as antifungal and cytotoxic (anticancer) agents. The underlying mechanism remains covalent modification, but the protein targets and downstream consequences differ.

Antifungal Activity: The antifungal action is hypothesized to stem from the disruption of fungal cell membrane integrity.[3] This is likely achieved through the alkylation of thiol groups in essential fungal enzymes.[3] The increased lipophilicity conferred by the bromo and methyl substituents on the phenyl ring may enhance the diffusion of these compounds across the fungal cell wall and membrane.[3]

Cytotoxic and Pro-Apoptotic Activity: Several studies have highlighted the cytotoxic effects of phenylacetamide derivatives against various cancer cell lines.[4] While specific protein targets are often not fully elucidated, the induction of apoptosis is a frequently observed outcome.[4] This suggests that bromo-chloro-methylphenyl acetamides may covalently modify key proteins involved in cell survival and death pathways. Potential targets could include:

-

Cysteine Proteases (e.g., Caspases, Cathepsins): Covalent modification could directly activate or inhibit these proteases, influencing the apoptotic cascade.

-

Kinases: Some kinases have cysteine residues in or near their active sites that are susceptible to covalent inhibition.

-

Proteins Regulating Redox Homeostasis: Alkylation of proteins like glutathione S-transferases or thioredoxin could induce oxidative stress and trigger apoptosis.

One study on halogenated flavones, which share some structural similarities in terms of a reactive center, demonstrated the induction of DNA damage (indicated by increased γH2AX levels) and modulation of Bcl-2 family protein expression, pointing towards the involvement of the intrinsic apoptotic pathway.[5]

Caption: Putative signaling pathways leading to apoptosis induced by bromo-chloro-methylphenyl acetamides.

Structure-Activity Relationship (SAR): The Influence of the Phenyl Ring

The substitution pattern on the phenyl ring is a critical determinant of the biological activity of these compounds. The interplay of electronic effects, lipophilicity, and steric factors fine-tunes their interaction with biological systems.

-

Halogen Positioning: The presence and position of bromine and chlorine atoms significantly impact activity. For instance, para-bromination can enhance lipid solubility, which may improve the compound's ability to cross cell membranes.[3] The relative positions of the halogens can also influence the electronic properties of the acetamide warhead.

-

Methyl Group: The methyl group can have multiple effects. Its presence can increase lipophilicity. An ortho-methyl group may provide steric shielding to the acetamide linkage, potentially reducing metabolic deactivation by enzymes such as cytochrome P450s.[3]

-